molecular formula C18H16ClNO2 B2493875 3-(4-chlorophenyl)-5-ethyl-1-methyl-1H-indole-2-carboxylic acid CAS No. 940995-13-1

3-(4-chlorophenyl)-5-ethyl-1-methyl-1H-indole-2-carboxylic acid

Cat. No. B2493875
M. Wt: 313.78
InChI Key: BHCBYCBDVXMFGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Indole derivatives, like "3-(4-chlorophenyl)-5-ethyl-1-methyl-1H-indole-2-carboxylic acid," are pivotal in the development of new materials, drugs, and agricultural chemicals. Their unique structure enables diverse chemical reactions and properties, making them a subject of extensive research.

Synthesis Analysis

The synthesis of indole derivatives involves various strategies, classified based on the last bond formed in the indole ring. Common methods include the Fischer indole synthesis, Bartoli, and Madelung syntheses, which allow for the introduction of various substituents on the indole core, including chlorophenyl and ethyl groups (Taber & Tirunahari, 2011).

Scientific Research Applications

Synthesis and Structural Characterization

Research has explored the synthesis and structural elucidation of indole derivatives, including those related to 3-(4-chlorophenyl)-5-ethyl-1-methyl-1H-indole-2-carboxylic acid. These studies often focus on the development of novel synthetic routes, characterization techniques, and the exploration of physical and chemical properties of these compounds. For example, the rearrangement of 4-imino-(1H,4H)-3,1-benzoxazine-2-ones to 2,4-quinazolinediones via an isocyanate carboxamide intermediate highlights innovative synthetic pathways and structural insights for indole derivatives (Azizian et al., 2000).

Pharmacological Activities

Several studies have evaluated the pharmacological activities of indole derivatives, including allosteric modulation of cannabinoid receptors and antiviral activities. For instance, novel compounds were investigated for their allosteric modulation of the cannabinoid CB1 receptor, demonstrating the potential for therapeutic applications in modulating cannabinoid receptor activity (Price et al., 2005). Additionally, the synthesis and antiviral activity of substituted 2,4-bis-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acid ethyl esters and their derivatives have been explored, indicating the potential for developing new antiviral agents (Ivashchenko et al., 2014).

Future Directions

The potential applications of this compound would depend on its biological activity. Indole-containing compounds are found in many pharmaceuticals and are often biologically active. Therefore, this compound could potentially be explored for its biological activity and possible therapeutic uses .

properties

IUPAC Name

3-(4-chlorophenyl)-5-ethyl-1-methylindole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO2/c1-3-11-4-9-15-14(10-11)16(17(18(21)22)20(15)2)12-5-7-13(19)8-6-12/h4-10H,3H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHCBYCBDVXMFGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N(C(=C2C3=CC=C(C=C3)Cl)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-chlorophenyl)-5-ethyl-1-methyl-1H-indole-2-carboxylic acid

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